N,N-dimethylthiophene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of “N,N-dimethylthiophene-3-carboxamide” can be achieved from 3-Thiophenecarbonyl chloride and Dimethylamine .Molecular Structure Analysis
The molecular structure of “N,N-dimethylthiophene-3-carboxamide” is represented by the linear formula C7H9NOS . The Inchi Code is 1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
“N,N-dimethylthiophene-3-carboxamide” has a molecular weight of 155.22 . It is a crystalline solid that is soluble in most organic solvents. The compound should be stored in a refrigerated environment .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as N,N-dimethylthiophene-3-carboxamide, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Anticancer Drugs
Thiophene derivatives also exhibit anticancer properties . The unique structure of N,N-dimethylthiophene-3-carboxamide could potentially be explored for its anticancer properties.
Antimicrobial Drugs
Thiophene derivatives are known to have antimicrobial properties . N,N-dimethylthiophene-3-carboxamide could potentially be used in the development of new antimicrobial drugs.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The aromatic thiophene ring and the amide group in N,N-dimethylthiophene-3-carboxamide could potentially contribute to interesting electrical or optical properties.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . The unique structure of N,N-dimethylthiophene-3-carboxamide could potentially be explored for its application in OLEDs.
Organic Field-Effect Transistors (OFETs)
Thiophene-mediated molecules also have a role in the advancement of organic field-effect transistors (OFETs) . N,N-dimethylthiophene-3-carboxamide could potentially be used in the development of new OFETs.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The unique structure of N,N-dimethylthiophene-3-carboxamide could potentially be explored for its application in corrosion inhibition.
properties
IUPAC Name |
N,N-dimethylthiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHFIPCSRETSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535987 | |
Record name | N,N-Dimethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylthiophene-3-carboxamide | |
CAS RN |
59906-37-5 | |
Record name | N,N-Dimethylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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